2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine
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Overview
Description
2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is a fluorinated pyrimidine derivative with the molecular formula C6H6ClF2N3O and a molecular weight of 209.58 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development .
Preparation Methods
The synthesis of 2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki coupling reactions in the presence of palladium catalysts.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects . The exact molecular pathways and targets are still under investigation, but it is believed to modulate inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives such as:
2,4-Dichloro-5-fluoropyrimidine: Used in similar synthetic applications and known for its reactivity in coupling reactions.
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
The uniqueness of this compound lies in its fluorinated ethoxy group, which imparts distinct reactivity and selectivity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C6H6ClF2N3O |
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Molecular Weight |
209.58 g/mol |
IUPAC Name |
2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6ClF2N3O/c7-6-11-1-3(10)5(12-6)13-2-4(8)9/h1,4H,2,10H2 |
InChI Key |
PGGCZVNSUKQHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)OCC(F)F)N |
Origin of Product |
United States |
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